molecular formula C14H17ClN2O3 B3060019 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride CAS No. 1609400-74-9

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3060019
CAS No.: 1609400-74-9
M. Wt: 296.75
InChI Key: IMGKKQAFYJBEOL-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C14H16N2O3·HCl. It is known for its unique structure, which includes an imidazole ring and an ethoxybenzaldehyde moiety. This compound is used in various scientific research applications due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-(1H-imidazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to produce the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced imidazole derivatives, and substituted benzaldehyde compounds .

Scientific Research Applications

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular processes by altering the function of key proteins and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-hydroxybenzaldehyde
  • 2-(1H-imidazol-1-yl)ethanol
  • 4-(2-(1H-imidazol-1-yl)ethoxy)benzaldehyde

Uniqueness

3-Ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride is unique due to its combined structure of an imidazole ring and an ethoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-ethoxy-4-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3.ClH/c1-2-18-14-9-12(10-17)3-4-13(14)19-8-7-16-6-5-15-11-16;/h3-6,9-11H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGKKQAFYJBEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-74-9
Record name Benzaldehyde, 3-ethoxy-4-[2-(1H-imidazol-1-yl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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